Kira8

Description

Properties

IUPAC Name |

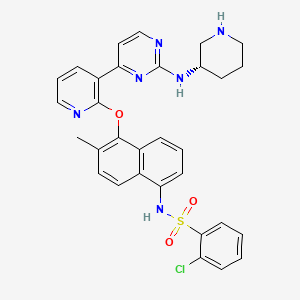

2-chloro-N-[6-methyl-5-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29ClN6O3S/c1-20-13-14-22-23(8-4-11-27(22)38-42(39,40)28-12-3-2-10-25(28)32)29(20)41-30-24(9-6-17-34-30)26-15-18-35-31(37-26)36-21-7-5-16-33-19-21/h2-4,6,8-15,17-18,21,33,38H,5,7,16,19H2,1H3,(H,35,36,37)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWUCMFVDXDRDE-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)NC6CCCNC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)N[C@H]6CCCNC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29ClN6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901019271 | |

| Record name | IRE-1 inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

601.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630086-20-2 | |

| Record name | IRE-1 inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Kira8

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Kira8, also known as AMG-18, is a potent, nanomolar-selective, and allosteric inhibitor of Inositol-requiring enzyme 1α (IRE1α), a critical sensor and effector of the Unfolded Protein Response (UPR).[1][2][3][4] As a member of the Kinase-Inhibiting RNase Attenuator (KIRA) class of small molecules, this compound targets the kinase domain of IRE1α to modulate its downstream ribonuclease (RNase) activity.[1][5] This mechanism prevents both the adaptive splicing of X-box Binding Protein 1 (XBP1) mRNA and the pro-apoptotic degradation of various RNAs via Regulated IRE1-Dependent Decay (RIDD).[1][3][4][6] Preclinical studies have demonstrated its therapeutic potential in diverse pathologies, including autoimmune diabetes, pulmonary fibrosis, non-alcoholic steatohepatitis (NASH), and multiple myeloma, by restoring cellular homeostasis and sparing cells from ER stress-induced apoptosis.[3][5][7][8] This guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated molecular pathways.

The IRE1α Signaling Pathway

The endoplasmic reticulum (ER) is central to protein folding and modification. An accumulation of unfolded or misfolded proteins triggers ER stress, activating an adaptive signaling network known as the Unfolded Protein Response (UPR).[1][9] IRE1α is a primary ER-resident transmembrane protein that senses this stress.[1]

Under basal conditions, IRE1α exists as a monomer. Upon ER stress, it homodimerizes and oligomerizes, leading to the trans-autophosphorylation of its cytosolic kinase domain.[1][10] This phosphorylation event allosterically activates its C-terminal RNase domain, which then executes two key functions:[10][11]

-

XBP1 mRNA Splicing: The RNase domain catalyzes the unconventional splicing of a 26-nucleotide intron from the XBP1 mRNA.[7][10] The resulting spliced XBP1 (sXBP1) protein is a highly active transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore homeostasis.[9][10] This is considered the adaptive arm of the IRE1α pathway.

-

Regulated IRE1-Dependent Decay (RIDD): Under conditions of severe or prolonged ER stress, the IRE1α RNase can degrade a broader range of ER-localized mRNAs and microRNAs.[1][6] This activity, known as RIDD, can reduce the protein folding load but also trigger apoptosis by degrading anti-apoptotic miRNAs, representing the terminal phase of the UPR.[1]

This compound's Core Mechanism of Action

This compound is a Type II kinase inhibitor that functions as a Kinase-Inhibiting RNase Attenuator (KIRA).[9][11] Its mechanism is not to inhibit the kinase's catalytic phosphotransfer activity directly but to use the kinase domain as a molecular switch to control the RNase function.

The core mechanism proceeds as follows:

-

ATP-Competitive Binding: this compound is an ATP-competitive inhibitor that binds to the ATP-binding pocket within the IRE1α kinase domain.[6][11]

-

Allosteric Inhibition: By occupying the kinase domain, this compound stabilizes it in an inactive conformation (DFG-out).[11] This conformational lock prevents the necessary structural changes required for allosteric activation of the RNase domain.

-

Blockade of Oligomerization: this compound effectively blocks the higher-order oligomerization of IRE1α, which is essential for robust RNase activation.[1][3][4]

-

Attenuation of RNase Activity: The stabilization of the inactive state and blockade of oligomerization lead to a potent attenuation of the IRE1α RNase activity.[2][3][12] Consequently, both XBP1 mRNA splicing and RIDD are inhibited.[1][3][4]

Quantitative Profile of this compound

This compound is distinguished by its high potency and selectivity for IRE1α. Its quantitative parameters have been well-characterized, establishing it as a benchmark compound for IRE1α inhibition.

| Parameter | Value / Description | Reference(s) |

| Target | Inositol-requiring enzyme 1α (IRE1α) | [1][2][12] |

| Mechanism | Allosteric Kinase-Inhibiting RNase Attenuator (KIRA) | [1][5][10] |

| IC₅₀ | 5.9 nM (for attenuation of IRE1α RNase activity) | [2][3][10][12] |

| Binding Mode | ATP-competitive, Type II Kinase Inhibitor | [6][9][11] |

| Selectivity | Monoselective for IRE1α; little activity against its paralog IRE1β | [10] |

| Chemical Class | Sulfonamide | [10][11] |

Preclinical Evidence and Applications

This compound has demonstrated significant therapeutic efficacy in a range of preclinical disease models, primarily by mitigating the detrimental effects of chronic ER stress.

| Disease Model | Animal Model | Dosing Regimen | Key Outcomes | Reference(s) |

| Autoimmune Diabetes | Akita (Ins2+/Akita) Mice | 50 mg/kg, i.p., daily for 35 days | Significant reduction of hyperglycemia. | [3][4] |

| Autoimmune Diabetes | Non-obese diabetic (NOD) Mice | 50 mg/kg, i.p., daily for 7 days | Reduced islet XBP1 splicing; preserved β-cell function markers (Ins1/2, BiP). | [4][12] |

| Pulmonary Fibrosis | Bleomycin-induced Mice | N/A (treatment started 14 days post-bleomycin) | Promoted reversal of established fibrosis. | [5][10][13] |

| NASH | Hepatocyte-specific XBP1 reporter mice | N/A | Attenuated non-alcoholic steatohepatitis. | [8] |

| Multiple Myeloma | Xenograft Model | N/A | Exhibited anti-tumor activity; decreased cell viability and induced apoptosis. | [7] |

Key Experimental Methodologies

The following protocols describe key assays used to characterize the mechanism and efficacy of this compound.

Protocol 1: In Vitro IRE1α RNase Inhibition Assay (XBP1 Splicing)

This assay directly measures the ability of this compound to inhibit IRE1α's RNase activity in a cellular context.

-

Cell Culture: Plate cells (e.g., IM-9, MLE12) in appropriate media and allow them to adhere overnight.[7][10]

-

Treatment: Pre-treat cells with a dose range of this compound or vehicle control (DMSO) for 1-2 hours.

-

ER Stress Induction: Add an ER stress-inducing agent, such as Thapsigargin (e.g., 500 nM) or Tunicamycin (e.g., 0.5 µg/ml), and incubate for an additional 4-24 hours.[7][10]

-

RNA Extraction: Harvest cells and extract total RNA using a suitable method (e.g., TRIzol reagent).

-

Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT).

-

PCR Amplification: Amplify the cDNA region spanning the XBP1 splice site using specific primers.

-

Restriction Digest: Incubate the PCR product with the PstI restriction enzyme. PstI has a recognition site within the 26-nucleotide intron that is removed upon splicing. Therefore, it will only cleave the unspliced (XBP1u) amplicon.[7]

-

Gel Electrophoresis: Separate the digested products on a 2.5-3% agarose gel stained with ethidium bromide. Visualize the bands corresponding to the spliced (XBP1s, resistant to cleavage) and the cleaved unspliced forms.[10]

-

Quantification: Measure the band intensities to calculate the percentage of XBP1 splicing. A reduction in the XBP1s band in this compound-treated samples indicates inhibition.

Protocol 2: Cell Viability Assay

This assay assesses the effect of this compound on cell proliferation and cytotoxicity.

-

Cell Seeding: Seed myeloma cells (e.g., IM-9) in a 96-well plate at a density of 1-2 x 10⁴ cells/well.[7]

-

Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control.

-

Incubation: Incubate the plate for a defined period (e.g., 24-72 hours) under standard cell culture conditions.

-

Assay Reagent: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[7][14] CCK-8 contains a WST-8 tetrazolium salt, which is reduced by cellular dehydrogenases to a soluble, colored formazan product.

-

Incubation: Incubate the plate for 1-4 hours. The amount of formazan produced is directly proportional to the number of living cells.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Protocol 3: Western Blot Analysis of UPR Markers

This method is used to measure changes in the protein levels of key UPR markers.

-

Cell Treatment and Lysis: Treat cells as described in Protocol 1. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for UPR markers such as sXBP1, ATF4, and CHOP.[10] Use an antibody for a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band density and normalize to the loading control to compare protein expression levels across different treatment conditions.

Protocol 4: In Vivo Efficacy Formulation and Dosing

This protocol provides a general framework for preparing and administering this compound in mouse models.

-

Formulation:

-

For Corn Oil Suspension: Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL). For a 1 mL final working solution, add 50 µL of the DMSO stock to 950 µL of corn oil and mix thoroughly. The mixed solution should be used immediately.[2]

-

For Aqueous Solution: To prepare a 1 mL working solution, add 50 µL of a 100 mg/mL DMSO stock to 400 µL of PEG300 and mix. Add 50 µL of Tween80 and mix. Finally, add 500 µL of ddH₂O to bring the final volume to 1 mL.[2]

-

-

Animal Model: Use an appropriate mouse model for the disease of interest (e.g., Akita mice for diabetes).[4]

-

Dosing: Administer the prepared this compound formulation to the mice via intraperitoneal (i.p.) injection. A typical dose used in efficacy studies is 50 mg/kg, administered once daily.[3][4]

Conclusion

This compound is a highly specific and potent allosteric inhibitor of the IRE1α kinase/RNase. Its mechanism of action, centered on attenuating the RNase function by binding to the kinase domain, effectively shuts down both the adaptive and terminal outputs of the IRE1α signaling pathway. This precise mode of action has been validated in numerous preclinical models, where this compound has shown the ability to reverse disease phenotypes driven by chronic ER stress. As such, this compound represents a valuable chemical probe for studying the UPR and a promising therapeutic candidate for a variety of human diseases.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung | PLOS One [journals.plos.org]

- 6. Pharmacologic inhibition of IRE1α-dependent decay protects alveolar epithelial identity and prevents pulmonary fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Adaptive IRE1α Signaling and PLK2 in Multiple Myeloma: Possible Anti-Tumor Mechanisms of this compound and Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound attenuates non-alcoholic steatohepatitis through inhibition of the IRE1α/XBP1 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dual RNase activity of IRE1 as a target for anticancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of Kinase Inhibiting RNase Attenuator (KIRA) Compounds on the Formation of Face-to-Face Dimers of Inositol-Requiring Enzyme 1: Insights from Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | IRE1 | TargetMol [targetmol.com]

- 13. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Kira8: A Technical Guide to a Selective IRE1α Inhibitor

This in-depth technical guide provides a comprehensive overview of Kira8 (also known as AMG-18), a potent and selective inhibitor of Inositol-requiring enzyme 1α (IRE1α). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism, properties, and experimental application of this compound.

Introduction to IRE1α and the Unfolded Protein Response

The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. Various physiological and pathological conditions can disrupt ER homeostasis, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this stress, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR is mediated by three ER-resident transmembrane sensors: PERK, ATF6, and IRE1α.

IRE1α is a unique bifunctional enzyme possessing both a serine/threonine kinase domain and an endoribonuclease (RNase) domain. Upon ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. This initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a key transcription factor that upregulates genes involved in restoring ER proteostasis. However, under chronic or severe ER stress, hyperactivation of IRE1α's RNase activity can lead to the degradation of a broader range of mRNAs, a process known as Regulated IRE1-Dependent Decay (RIDD), which can trigger apoptosis. Given its central role in cell fate decisions under ER stress, IRE1α has emerged as a promising therapeutic target for a variety of diseases, including metabolic disorders, inflammatory diseases, and cancer.

This compound: A Potent and Selective IRE1α Inhibitor

This compound is a small molecule inhibitor designed to selectively target the kinase domain of IRE1α, thereby allosterically attenuating its RNase activity. It is a potent, mono-selective inhibitor with nanomolar efficacy.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₃₁H₂₉ClN₆O₃S |

| Molecular Weight | 601.12 g/mol [1] |

| CAS Number | 1630086-20-2 |

| Synonyms | AMG-18 |

| Solubility | Soluble in DMSO (100 mg/mL)[2] |

Mechanism of Action

This compound is a Type II kinase inhibitor that binds to the ATP-binding pocket of the IRE1α kinase domain. It specifically recognizes and stabilizes the inactive "DFG-out" conformation of the kinase. This stabilization prevents the necessary conformational changes and back-to-back dimerization of the IRE1α molecules, which is a prerequisite for the activation of the RNase domain. By locking IRE1α in an inactive, monomeric state, this compound effectively blocks both the splicing of XBP1 mRNA and the broader substrate degradation mediated by RIDD.[3][4]

Quantitative Data

In Vitro Potency

This compound demonstrates potent inhibition of IRE1α's RNase activity.

| Parameter | Target | Value | Reference |

| IC₅₀ | IRE1α RNase activity | 5.9 nM | [2][5] |

Kinase Selectivity Profile

While multiple sources describe this compound as "mono-selective" or having "exceptional selectivity" for IRE1α with little activity against its paralog IRE1β, a comprehensive, quantitative dataset from a broad kinome scan is not publicly available in the reviewed literature.[6]

| Kinase Target | % Inhibition @ [this compound] or Kᵢ (nM) |

| Data not available in the public domain | Data not available in the public domain |

Pharmacokinetic Parameters

Specific pharmacokinetic parameters for this compound in preclinical species such as mice have not been detailed in the publicly available literature. In vivo studies have commonly utilized a 50 mg/kg dose administered intraperitoneally.[7]

| Parameter | Species | Value (after 50 mg/kg i.p. dose) |

| Cₘₐₓ | Mouse | Data not available in the public domain |

| Tₘₐₓ | Mouse | Data not available in the public domain |

| t₁/₂ (half-life) | Mouse | Data not available in the public domain |

| Bioavailability (%) | Mouse | Data not available in the public domain |

Experimental Protocols

In Vitro IRE1α RNase Activity Assay (Fluorescence-based)

This assay measures the ability of this compound to inhibit the cleavage of a fluorogenic RNA substrate by recombinant IRE1α.

References

- 1. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting ABL-IRE1α Signaling Spares ER-Stressed Pancreatic β Cells to Reverse Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scite.ai [scite.ai]

- 5. papalab.ucsf.edu [papalab.ucsf.edu]

- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 7. researchgate.net [researchgate.net]

The Unfolded Protein Response and the Therapeutic Potential of Kira8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Unfolded Protein Response (UPR) is a critical cellular signaling network that maintains protein homeostasis within the endoplasmic reticulum (ER). Chronic ER stress and subsequent UPR activation are implicated in a variety of diseases, including cancer and metabolic disorders. This technical guide provides an in-depth exploration of the three canonical UPR signaling pathways—PERK, IRE1, and ATF6—and delves into the mechanism of Kira8, a potent and selective inhibitor of the IRE1α kinase. This document offers detailed experimental protocols, quantitative data on this compound's activity, and visual representations of the signaling cascades to serve as a comprehensive resource for researchers in the field.

The Unfolded Protein Response (UPR)

The accumulation of unfolded or misfolded proteins in the ER lumen triggers a state known as ER stress, which in turn activates the UPR. The UPR aims to restore proteostasis by attenuating protein translation, upregulating chaperone production for protein folding, and enhancing ER-associated degradation (ERAD) of misfolded proteins. However, under prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic response. The UPR is orchestrated by three ER-resident transmembrane sensors: PERK, IRE1, and ATF6.

The PERK Pathway

PKR-like endoplasmic reticulum kinase (PERK) is a type I transmembrane protein that, upon activation, dimerizes and autophosphorylates. Activated PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global attenuation of protein synthesis. This reduction in the protein load entering the ER alleviates the stress. Paradoxically, phosphorylated eIF2α selectively promotes the translation of activating transcription factor 4 (ATF4). ATF4, a transcription factor, upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor CHOP.

role of IRE1α in cellular stress signaling

An In-depth Technical Guide to the Role of IRE1α in Cellular Stress Signaling

Audience: Researchers, scientists, and drug development professionals.

Abstract

Inositol-requiring enzyme 1α (IRE1α) is a central mediator of the unfolded protein response (UPR), a critical cellular signaling network activated by endoplasmic reticulum (ER) stress.[1] As the most evolutionarily conserved ER stress sensor, IRE1α functions as a bifunctional enzyme, possessing both serine/threonine kinase and endoribonuclease (RNase) activities.[2] Upon sensing an accumulation of unfolded or misfolded proteins in the ER lumen, IRE1α initiates a cascade of signaling events to restore proteostasis or, if the stress is irreparable, trigger apoptosis.[3][4] Its outputs, primarily the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and the regulated IRE1α-dependent decay (RIDD) of other RNAs, represent a critical node in determining cell fate.[3] Given its profound impact on cell survival, inflammation, and metabolism, the IRE1α pathway is implicated in numerous pathologies, including cancer, metabolic disorders, and neurodegenerative diseases, making it an attractive target for therapeutic intervention.[2][5] This guide provides a detailed examination of the structure, activation mechanisms, and downstream signaling pathways of IRE1α, summarizes key quantitative data, outlines relevant experimental protocols, and discusses its role in disease and drug development.

Introduction to IRE1α

The endoplasmic reticulum (ER) is the primary organelle for the synthesis, folding, and modification of secretory and transmembrane proteins.[6] Various physiological and pathological conditions, such as nutrient deprivation, hypoxia, viral infections, and genetic mutations, can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded proteins—a state known as ER stress.[7] To counteract this, cells activate the unfolded protein response (UPR).[8] The mammalian UPR is orchestrated by three ER-transmembrane sensors: IRE1α (encoded by the ERN1 gene), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).[9] Among these, IRE1α is the most ancient and conserved branch, found in all eukaryotes from yeast to humans.[2][10] It acts as a pivotal decision-maker, directing the cell towards adaptation and survival or programmed cell death.[3]

Structure of IRE1α

IRE1α is a type I transmembrane protein with three essential functional domains.[1] Its architecture is central to its function as a stress sensor and signal transducer.

-

N-terminal Luminal Domain (LD): Residing within the ER lumen, this domain is responsible for sensing the accumulation of unfolded proteins.[11] In resting cells, the LD is bound by the ER chaperone BiP (also known as GRP78), which maintains IRE1α in an inactive, monomeric state.[12][13] During ER stress, BiP preferentially binds to unfolded proteins, releasing IRE1α.[6][13] An alternative model suggests direct binding of unfolded polypeptides to the IRE1α LD can also trigger activation.[11][14]

-

Transmembrane Domain (TD): A single-pass alpha-helix that anchors the protein to the ER membrane.[1]

-

C-terminal Cytosolic Domain: This region contains two enzymatic activities: a serine/threonine kinase domain and an endoribonuclease (RNase) domain.[11] The kinase domain's activation through trans-autophosphorylation is a prerequisite for engaging the RNase activity.[15]

Activation of IRE1α

The activation of IRE1α is a multi-step process initiated by ER stress, proceeding from stress sensing in the lumen to enzymatic activation in the cytosol.

-

BiP Dissociation: Under ER stress, the chaperone BiP dissociates from the luminal domain of IRE1α to assist in folding accumulated proteins.[13]

-

Dimerization and Oligomerization: The release of BiP allows IRE1α monomers to dimerize and form higher-order oligomers.[16][17] This clustering is a critical step that brings the cytosolic kinase domains into close proximity.[11]

-

Trans-autophosphorylation: The juxtaposed kinase domains phosphorylate each other on specific activation loop residues.[18] This autophosphorylation event induces a conformational change that is necessary to activate the RNase domain.[3][16]

Downstream Signaling Pathways

Activated IRE1α orchestrates the UPR through two primary outputs of its RNase domain, which collectively determine the cell's fate.

XBP1 mRNA Splicing (Adaptive Response)

The most well-characterized function of IRE1α is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[10][19]

-

Cleavage: Activated IRE1α cleaves two specific phosphodiester bonds in the XBP1u (unspliced) mRNA, excising a 26-nucleotide intron in human cells.[10][20]

-

Ligation: The two resulting exons are joined by the tRNA ligase RtcB.[1]

-

Frameshift and Translation: The removal of the intron causes a translational frameshift, leading to the production of a potent and stable transcription factor, XBP1s (spliced).[19]

-

Transcriptional Upregulation: XBP1s translocates to the nucleus and binds to the promoters of UPR target genes, including those involved in protein folding (chaperones), ER-associated degradation (ERAD), and protein secretion, thereby enhancing the ER's capacity to manage unfolded proteins.[1][19]

Regulated IRE1α-Dependent Decay (RIDD)

In addition to splicing XBP1 mRNA, IRE1α can cleave and degrade a subset of other ER-associated mRNAs and microRNAs in a process known as RIDD.[18][21] The selection of RIDD substrates can depend on the oligomerization state of IRE1α.[9][22]

-

Pro-survival RIDD: During early or mild ER stress, RIDD primarily targets mRNAs encoding secretory and transmembrane proteins, thereby reducing the protein load entering the ER.[3][23] This alleviates the burden on the protein-folding machinery.

-

Pro-apoptotic RIDD: Under prolonged or severe stress, the substrate specificity of RIDD can shift.[3] IRE1α may degrade mRNAs for crucial survival proteins or degrade specific microRNAs (e.g., miR-17, miR-34a) that normally repress pro-apoptotic factors like Caspase-2, thus tilting the balance towards cell death.[3][5]

Apoptosis Signaling (Terminal Response)

When ER stress is prolonged and homeostasis cannot be restored, IRE1α switches from a pro-survival to a pro-apoptotic signal transducer.[18] This is primarily mediated by its kinase domain, which recruits the adaptor protein TNF receptor-associated factor 2 (TRAF2).[4][8]

-

Complex Formation: The IRE1α-TRAF2 complex forms a signaling platform on the ER membrane.[24]

-

ASK1 Activation: This platform recruits and activates Apoptosis Signal-regulating Kinase 1 (ASK1).[25]

-

JNK Phosphorylation: ASK1, in turn, phosphorylates and activates c-Jun N-terminal Kinase (JNK).[1][4]

-

Apoptosis Induction: Sustained JNK activation promotes apoptosis through multiple mechanisms, including the inhibition of anti-apoptotic Bcl-2 family members (e.g., BCL-2) and the activation of pro-apoptotic members (e.g., BIM), leading to mitochondrial outer membrane permeabilization and caspase activation.[8]

Quantitative Data Summary

The modulation of IRE1α activity is a key focus of drug development. Small molecule inhibitors targeting either the kinase or RNase domain have been developed.

Table 1: Selected Small Molecule Inhibitors of IRE1α

| Compound Name | Target Domain | Mechanism of Action | IC₅₀ | Reference(s) |

| 4µ8C | RNase | Selectively inhibits RNase activity. | 76 nM | [26] |

| STF-083010 | RNase | Covalent inhibitor of RNase activity; does not affect kinase function. | 12 µM (in cells) | [24][26] |

| KIRA6 | Kinase | Type II kinase inhibitor, allosterically inhibits RNase activity. | 0.6 µM | [26] |

| Sunitinib | Kinase | FDA-approved multi-kinase inhibitor that blocks IRE1α autophosphorylation. | Dose-dependent | [27][28] |

| MKC-3946 | RNase | Potent and soluble inhibitor of the RNase domain. | ~2-5 µM (cell growth) | [19][26] |

| Toxoflavin | RNase | Potent inhibitor identified via luciferase reporter screen. | 0.226 µM | [29] |

Role in Disease and Therapeutic Implications

Dysregulation of the IRE1α signaling pathway is implicated in a wide array of human diseases.

-

Cancer: IRE1α has a dual role in oncology.[30] In some contexts, its pro-survival XBP1s signaling helps tumor cells adapt to the stressful microenvironment, promoting growth and chemoresistance, particularly in secretory cancers like multiple myeloma.[19][25] In other cancers, sustained IRE1α activation can promote an anti-tumor immune response or induce apoptosis.[30] Therefore, both inhibitors and activators of the pathway are being explored as cancer therapeutics.[31][32]

-

Metabolic Diseases: Chronic ER stress in metabolic tissues like the liver, adipose tissue, and pancreas is a hallmark of obesity and type 2 diabetes.[2] The IRE1α-XBP1s axis can contribute to inflammation and insulin resistance, while its pro-apoptotic arm can lead to pancreatic β-cell death.[4]

-

Inflammatory and Autoimmune Diseases: IRE1α is a key regulator of inflammation.[33] It is involved in cytokine production in immune cells and its activation is elevated in conditions like rheumatoid arthritis.[34] Targeting IRE1α has shown therapeutic potential in preclinical models of inflammatory arthritis.[34]

-

Neurodegenerative Diseases: The accumulation of misfolded protein aggregates is a common feature of diseases like Alzheimer's, Parkinson's, and Huntington's disease. UPR activation, including the IRE1α pathway, is a prominent feature in affected neurons, though its precise role in disease progression (protective vs. detrimental) is still under intense investigation.[4]

Key Experimental Protocols

Studying the IRE1α pathway requires specific assays to measure the activity of its distinct branches.

XBP1 Splicing Assay (RT-PCR)

This assay is the gold standard for measuring IRE1α RNase activation. It exploits the size difference between the unspliced (XBP1u) and spliced (XBP1s) mRNA variants.

Methodology:

-

Cell Treatment: Culture cells and treat with ER stress-inducing agents (e.g., Tunicamycin, Thapsigargin) or test compounds for a specified time.

-

RNA Extraction: Isolate total RNA from cell lysates using a standard protocol (e.g., Trizol or column-based kits).

-

Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT).

-

Polymerase Chain Reaction (PCR): Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron.

-

Gel Electrophoresis: Separate the PCR products on an agarose gel. Three bands may be visible: the upper band (XBP1u), the lower band (XBP1s), and a middle heteroduplex band formed by the annealing of XBP1u and XBP1s strands.

-

Quantification: Measure band intensity using densitometry to calculate the percentage of XBP1 splicing.

RIDD Activity Assay (RT-qPCR)

This method quantifies the degradation of known RIDD target mRNAs following ER stress.

Methodology:

-

Cell Treatment: Treat cells with an ER stress inducer. Include control groups with an IRE1α inhibitor (e.g., 4µ8C) or using IRE1α-knockout cells to confirm dependency.

-

RNA Extraction & RT: Isolate total RNA and synthesize cDNA as described in Protocol 7.1.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for known RIDD target genes (e.g., BLOC1S1, HGSNAT) and a stable housekeeping gene (e.g., GAPDH, RPL19) for normalization.[23][35]

-

Data Analysis: Calculate the relative mRNA levels of the RIDD targets using the ΔΔCt method. A significant decrease in mRNA levels upon ER stress, which is rescued by IRE1α inhibition or knockout, indicates RIDD activity.

IRE1α Phosphorylation Assay (Western Blot)

This assay directly measures the activation state of IRE1α by detecting its autophosphorylation.

Methodology:

-

Cell Treatment: Treat cells as required to induce ER stress.

-

Protein Lysis: Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).

-

SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated IRE1α (targeting key activation loop sites like Ser724). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. The membrane should be stripped and re-probed for total IRE1α as a loading control.

Conclusion

IRE1α stands at the crossroads of cellular life and death decisions in response to ER stress. Its sophisticated mechanism of action, involving dimerization, autophosphorylation, and dual RNase outputs, allows the cell to mount a carefully calibrated response to proteotoxic insults. The adaptive splicing of XBP1 contrasts with the broader substrate degradation of RIDD and the terminal activation of apoptotic kinases, highlighting IRE1α as a highly versatile signaling hub. A deep understanding of these complex and often opposing functions is essential for researchers and drug developers aiming to manipulate this pathway for therapeutic benefit in a growing list of human diseases. The continued development of specific molecular probes and inhibitors will be critical to unraveling the remaining mysteries of IRE1α signaling and translating this knowledge into clinical success.

References

- 1. Frontiers | IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases [frontiersin.org]

- 2. Emerging roles for the ER stress sensor IRE1α in metabolic regulation and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IRE1: ER stress sensor and cell fate executor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Endoplasmic Reticulum Stress Sensor IRE1α in Cellular Physiology, Calcium, ROS Signaling, and Metaflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Endoplasmic Reticulum Stress Sensor IRE1α in Cellular Physiology, Calcium, ROS Signaling, and Metaflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. Molecular Pathways: Immunosuppressive Roles of IRE1α–XBP1 Signaling in Dendritic Cells of the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Structure and Molecular Mechanism of ER Stress Signaling by the Unfolded Protein Response Signal Activator IRE1 [frontiersin.org]

- 9. Decoding non-canonical mRNA decay by the endoplasmic-reticulum stress sensor IRE1α - PMC [pmc.ncbi.nlm.nih.gov]

- 10. embopress.org [embopress.org]

- 11. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rupress.org [rupress.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pnas.org [pnas.org]

- 18. IRE1α Kinase Activation Modes Control Alternate Endoribonuclease Outputs to Determine Divergent Cell Fates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ashpublications.org [ashpublications.org]

- 20. Cytoplasmic IRE1α-mediated XBP1 mRNA Splicing in the Absence of Nuclear Processing and Endoplasmic Reticulum Stress* | Semantic Scholar [semanticscholar.org]

- 21. rupress.org [rupress.org]

- 22. Ire1 Has Distinct Catalytic Mechanisms for XBP1/HAC1 Splicing and RIDD - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Regulated Ire1-dependent decay of messenger RNAs in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Emerging role of IRE1α in vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. selleckchem.com [selleckchem.com]

- 27. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate [mdpi.com]

- 28. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Discovery of toxoflavin, a potent IRE1α inhibitor acting through structure-dependent oxidative inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 30. IRE1α overexpression in malignant cells limits tumor progression by inducing an anti-cancer immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 31. The role and therapeutic implication of endoplasmic reticulum stress in inflammatory cancer transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Toll-like receptor-mediated IRE1α activation as a therapeutic target for inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 35. molbiolcell.org [molbiolcell.org]

The Effect of Kira8 on IRE1α-Mediated XBP1 Splicing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Unfolded Protein Response (UPR) is a critical cellular stress response pathway that maintains endoplasmic reticulum (ER) homeostasis. A key branch of the UPR is mediated by the kinase/endoribonuclease IRE1α, which, upon activation, catalyzes the unconventional splicing of X-box Binding Protein 1 (XBP1) mRNA. This splicing event generates a potent transcription factor, XBP1s, that upregulates genes involved in protein folding and quality control. Dysregulation of the IRE1α-XBP1 axis is implicated in numerous diseases, making it a compelling therapeutic target. Kira8 is a potent, selective, and ATP-competitive inhibitor of IRE1α. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on XBP1 splicing, and detailed experimental protocols for assessing its activity in a laboratory setting.

Introduction

The Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) is a vital organelle responsible for the synthesis, folding, and modification of a vast number of cellular proteins. Perturbations that disrupt the ER's protein-folding capacity lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[1] The UPR aims to restore homeostasis but can trigger apoptosis if the stress is too severe or prolonged.[1][2]

The IRE1α-XBP1 Signaling Pathway

Inositol-requiring enzyme 1α (IRE1α) is a transmembrane protein in the ER that functions as a primary sensor of ER stress.[1][3] The accumulation of unfolded proteins causes IRE1α to dimerize and trans-autophosphorylate its cytosolic kinase domain.[3] This phosphorylation event allosterically activates its C-terminal endoribonuclease (RNase) domain.[2][3] The activated RNase domain then performs an unconventional splicing of XBP1 mRNA, excising a 26-nucleotide intron.[4] The resulting spliced XBP1 (XBP1s) mRNA is translated into a highly active transcription factor that orchestrates the expression of genes crucial for restoring ER function.[3]

This compound: A Kinase-Inhibiting RNase Attenuator (KIRA)

This compound (also known as AMG-18) is a small molecule inhibitor belonging to a class of compounds called Kinase-Inhibiting RNase Attenuators (KIRAs).[4] It is a mono-selective inhibitor of IRE1α that binds to the ATP-binding site of the kinase domain.[5][6] By preventing autophosphorylation, this compound allosterically attenuates the RNase activity of IRE1α, thereby blocking the downstream splicing of XBP1 mRNA.[5][7]

Mechanism of Action of this compound

This compound exerts its inhibitory effect through a precise allosteric mechanism. It acts as an ATP-competitive ligand, occupying the kinase domain's ATP-binding pocket.[6] This binding event locks IRE1α in a conformation that is incompatible with the dimerization and trans-autophosphorylation required for RNase activation.[2][4] By preventing the kinase-mediated activation, this compound effectively and potently shuts down the endoribonuclease function, thus inhibiting both XBP1 splicing and the subsequent degradation of other ER-localized mRNAs (a process known as RIDD).[1][5] This targeted inhibition makes this compound an invaluable tool for studying the physiological and pathological roles of the IRE1α pathway.

Quantitative Analysis of this compound's Effect on XBP1 Splicing

The efficacy of this compound has been quantified in various biochemical and cellular assays. The following tables summarize key data for researchers.

| Parameter | Value | Description |

| IC₅₀ (IRE1α RNase) | 5.9 nM | Half-maximal inhibitory concentration for allosteric attenuation of RNase activity.[5] |

| IC₅₀ (HT1080 cells) | 0.099 µM | Inhibition of XBP1 splicing in a human cell line-based luciferase reporter assay.[5] |

Table 1: In Vitro and Biochemical Potency of this compound.

| Cell Line | ER Stress Inducer | This compound Concentration | Outcome on XBP1 Splicing |

| IM-9 (Human Myeloma) | Thapsigargin (500 nM) | 10 µM | Inhibition of both baseline and thapsigargin-induced XBP1 splicing.[8] |

| INS-1 (Rat Insulinoma) | Thapsigargin / Brefeldin A | Not specified | Almost complete suppression of ER stress-induced XBP1 splicing.[2] |

| MLE12 (Mouse Lung Epithelial) | Tunicamycin (0.5 µg/ml) | Dose-dependent | Potent, dose-dependent inhibition of tunicamycin-induced XBP1 splicing.[9] |

Table 2: Efficacy of this compound in Cellular Models of ER Stress.

| Animal Model | Dosage & Administration | Outcome |

| Bleomycin-induced fibrosis (Mouse) | 50 mg/kg/day, i.p. | Reduced levels of spliced XBP1 protein in lung tissue.[10] |

| Akita & NOD mice (Diabetes models) | 50 mg/kg/day, i.p. | Significant reductions in islet XBP1 splicing and TXNIP mRNAs.[5][7] |

Table 3: In Vivo Administration and Effects of this compound.

Experimental Protocols for Assessing XBP1 Splicing

Analyzing the effect of this compound on XBP1 splicing is a standard method to confirm its cellular activity. The most common technique involves reverse transcription PCR (RT-PCR) followed by a restriction enzyme digest.

Protocol 1: Cell Culture and Induction of ER Stress

-

Cell Seeding: Plate cells (e.g., IM-9, MLE12, or HEK293T) at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: Treat cells with the desired concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.

-

ER Stress Induction: Add an ER stress-inducing agent such as Thapsigargin (e.g., 500 nM) or Tunicamycin (e.g., 0.5 µg/mL) to the media.[8][9]

-

Incubation: Incubate the cells for a specified period (e.g., 4-24 hours) to allow for UPR activation and XBP1 splicing.

Protocol 2: Conventional RT-PCR and Restriction Digest for XBP1 Splicing Analysis

This protocol leverages a PstI restriction site present in the 26-nucleotide intron of unspliced XBP1 mRNA, which is absent in the spliced form.[11][12]

-

RNA Extraction: Harvest cells and extract total RNA using a standard method (e.g., TRIzol reagent or a column-based kit).

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase (e.g., M-MLV) and oligo(dT) or random primers.[13]

-

PCR Amplification:

-

PstI Restriction Digest:

-

Incubate the PCR product with PstI restriction enzyme according to the manufacturer's instructions (typically at 37°C for several hours to overnight).[14]

-

-

Agarose Gel Electrophoresis:

-

Load the digested PCR products onto a high-percentage (2-3%) agarose gel to resolve the fragments.[11]

-

Expected Results:

-

Unspliced XBP1 (XBP1u): Will be cleaved by PstI into two smaller fragments.

-

Spliced XBP1 (XBP1s): Will remain as a single, larger uncut band.

-

Effective this compound treatment will result in a decrease or absence of the uncut XBP1s band.

-

-

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Spliced XBP1

For more precise quantification, a qRT-PCR approach can be used.

-

Primer Design: Design primers where one primer specifically spans the unique splice junction of XBP1s mRNA. This ensures that only the spliced form is amplified.[15]

-

qRT-PCR Reaction: Perform qRT-PCR using a SYBR Green or probe-based master mix with the XBP1s-specific primers.

-

Data Analysis: Normalize the expression of XBP1s to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative change in XBP1s levels between different treatment conditions using the ΔΔCt method.[15]

Signaling Pathway Visualization

The IRE1α-XBP1 pathway is a central node in the UPR. This compound provides a means to pharmacologically dissect this specific branch from other UPR arms (PERK and ATF6).

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. ATP-Competitive Partial Antagonists of IRE1α’s RNase Segregate Outputs of the UPR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of Kinase Inhibiting RNase Attenuator (KIRA) Compounds on the Formation of Face-to-Face Dimers of Inositol-Requiring Enzyme 1: Insights from Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. glpbio.com [glpbio.com]

- 8. Targeting Adaptive IRE1α Signaling and PLK2 in Multiple Myeloma: Possible Anti-Tumor Mechanisms of this compound and Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. papalab.ucsf.edu [papalab.ucsf.edu]

- 10. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ron.cimr.cam.ac.uk [ron.cimr.cam.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Foundational Research on Endoplasmic Reticulum Stress

Audience: Researchers, scientists, and drug development professionals.

Introduction to Endoplasmic Reticulum Stress

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cell's proteins.[1] It also plays a vital role in lipid biosynthesis and calcium homeostasis. Endoplasmic reticulum stress (ER stress) arises when the protein folding capacity of the ER is overwhelmed by an influx of unfolded or misfolded proteins.[2][3] This imbalance can be triggered by a variety of physiological and pathological conditions, including hypoxia, nutrient deprivation, viral infections, and the expression of mutant proteins.[4]

To cope with ER stress, cells activate a complex signaling network known as the Unfolded Protein Response (UPR).[2][5] The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating the expression of ER chaperones and folding enzymes, and enhancing ER-associated degradation (ERAD) of misfolded proteins.[5][6] However, if ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.[5] A sustained UPR has been implicated in a variety of diseases, including neurodegenerative disorders, metabolic diseases, and cancer.[2][4]

This guide provides an in-depth overview of the foundational aspects of ER stress, with a focus on the core signaling pathways, key experimental methodologies, and quantitative analysis of ER stress markers.

Core Signaling Pathways of the Unfolded Protein Response (UPR)

The UPR is mediated by three ER-resident transmembrane proteins: inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6).[3][5][7] Under non-stressed conditions, these sensors are kept in an inactive state through their association with the ER chaperone glucose-regulated protein 78 (GRP78), also known as BiP.[3][8] Upon the accumulation of unfolded proteins, GRP78 dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades.[8]

The IRE1 Pathway

The inositol-requiring enzyme 1 (IRE1) pathway is the most conserved branch of the UPR.[5] Upon activation, IRE1 oligomerizes and autophosphorylates, activating its endoribonuclease domain.[5] The primary target of IRE1's ribonuclease activity is the mRNA encoding the transcription factor X-box binding protein 1 (XBP1).[9] IRE1 excises a 26-nucleotide intron from the XBP1 mRNA, resulting in a frameshift that allows for the translation of a potent transcriptional activator, spliced XBP1 (XBP1s).[9][10] XBP1s then translocates to the nucleus and upregulates the expression of genes involved in protein folding, ERAD, and quality control.[5]

The PERK Pathway

Similar to IRE1, the accumulation of unfolded proteins leads to the dissociation of GRP78 from PKR-like ER kinase (PERK), resulting in its oligomerization and autophosphorylation.[3] Activated PERK phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α).[3][8] This phosphorylation leads to a global attenuation of protein synthesis, thereby reducing the load of newly synthesized proteins entering the ER.[5] Paradoxically, phosphorylated eIF2α selectively enhances the translation of certain mRNAs, including that of activating transcription factor 4 (ATF4).[9] ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, most notably through the induction of C/EBP homologous protein (CHOP).[9]

The ATF6 Pathway

Activating transcription factor 6 (ATF6) is a type II transmembrane protein. Upon ER stress and the dissociation of GRP78, ATF6 translocates from the ER to the Golgi apparatus. In the Golgi, ATF6 is cleaved by site-1 and site-2 proteases, releasing its N-terminal cytoplasmic domain (ATF6f). This cleaved fragment then migrates to the nucleus, where it acts as a transcription factor, binding to ER stress response elements (ERSE) in the promoters of target genes, including those encoding ER chaperones like GRP78 and GRP94.

Quantitative Data on ER Stress Markers

The induction of ER stress leads to quantifiable changes in the expression of key UPR target genes and proteins. The following tables summarize representative quantitative data on the upregulation of common ER stress markers in response to treatment with well-characterized chemical inducers, tunicamycin and thapsigargin. Tunicamycin inhibits N-linked glycosylation, while thapsigargin inhibits the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to the depletion of ER calcium stores.[3][11]

Table 1: Tunicamycin-Induced Upregulation of ER Stress Markers (mRNA)

| Cell Line | Treatment | GRP78 Fold Change | CHOP Fold Change | sXBP1 Fold Change | Reference |

| Human Trabecular Meshwork Cells | 1 µg/mL Tunicamycin (24h) | ~4.5 | ~12 | ~3.5 | [2][6] |

| Neonatal Rat Cardiomyocytes | 100 ng/mL Tunicamycin (24h) | >10 | >15 | Not Reported | [11] |

| Porcine Ear Skin Fibroblasts | 2 µg/mL Tunicamycin (6h) | Not Reported | Not Reported | Significant increase | [12] |

Table 2: Thapsigargin-Induced Upregulation of ER Stress Markers (mRNA)

| Cell Line | Treatment | GRP78 Fold Change | CHOP Fold Change | sXBP1 Fold Change | Reference |

| Human Embryonic Kidney 293 (HEK293) | 300 nM Thapsigargin (12h) | Not Reported | ~18 | ~6 | [13] |

| Primary Bronchial Epithelial Cells | 50 nM Thapsigargin (6h) | ~4 | ~10 | ~12 | [14] |

| A549 Cells | 1 µM Thapsigargin (16h) | Not Reported | Not Reported | >10 | [7] |

Table 3: Tunicamycin-Induced Upregulation of ER Stress Markers (Protein)

| Cell Line | Treatment | GRP78 Upregulation | CHOP Upregulation | Reference | | :--- | :--- | :--- | :--- | | Human Retinal Pigment Epithelial Cells | 10 µg/mL Tunicamycin (12h) | Significant Increase | Significant Increase |[9] | | Pancreatic β Cells (Min6) | 0.35 µg/mL Tunicamycin | Modest Increase | Strong Accumulation |[15] | | L1210 Murine Leukemia Cells | 0.1 µM Tunicamycin (24h) | Significant Increase | Significant Increase |[9] |

Experimental Protocols

Accurate assessment of ER stress and UPR activation is crucial for research in this field. The following are detailed methodologies for key experiments commonly used to study ER stress.

Experimental Workflow for Studying ER Stress

References

- 1. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A multi-omics analysis reveals the unfolded protein response regulon and stress-induced resistance to folate-based antimetabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overexpression of GRP78/BiP in P-Glycoprotein-Positive L1210 Cells is Responsible for Altered Response of Cells to Tunicamycin as a Stressor of the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. researchgate.net [researchgate.net]

- 13. Prx1 Regulates Thapsigargin-Mediated UPR Activation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Kira8: A Technical Guide to a Potent and Selective IRE1α Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of Kira8 (also known as AMG-18), a highly potent and mono-selective small-molecule inhibitor of Inositol-requiring enzyme 1α (IRE1α). This compound functions as a kinase-inhibiting RNase attenuator (KIRA), allosterically modulating the endoribonuclease (RNase) activity of IRE1α. This guide details its chemical structure, physicochemical properties, mechanism of action, and its effects on the Unfolded Protein Response (UPR) signaling pathway. It includes quantitative data, detailed experimental methodologies, and visualizations of key biological pathways and workflows to serve as a resource for researchers utilizing this compound.

Chemical Structure and Physicochemical Properties

This compound is a sulfonamide compound with a molecular weight of 601.12 g/mol .[1][2] It is structurally distinct from other KIRA compounds like KIRA6 and KIRA7, which are based on an imidazopyrazine scaffold.[3] Its high selectivity and nanomolar potency make it a valuable tool for studying the IRE1α signaling pathway.[3][4]

| Property | Value | Reference |

| Synonyms | AMG-18 | [1][2][5] |

| CAS Number | 1630086-20-2 | [6] |

| Molecular Formula | C₃₁H₂₉ClN₆O₃S | [2][6] |

| Molecular Weight | 601.12 | [1][2] |

| Solubility | DMSO: up to 100 mg/mL (166.35 mM) | [1][5] |

| Water: < 0.1 mg/mL (Insoluble) | [6] | |

| Ethanol: 76.92 mg/mL (with sonication and pH adjustment) | [5] |

Mechanism of Action

This compound is a mono-selective, allosteric inhibitor of the IRE1α RNase domain.[1][2][5] Under conditions of endoplasmic reticulum (ER) stress, the accumulation of unfolded proteins causes IRE1α to dimerize and trans-autophosphorylate, which activates its RNase domain.[7][8] this compound binds to the ATP-binding pocket within the kinase domain of IRE1α, stabilizing it in an inactive "DFG-out" conformation.[3] This allosteric modulation prevents the necessary conformational changes and back-to-back dimerization required for RNase activation, thereby attenuating its activity without directly competing at the RNase active site.[3] By blocking the RNase function, this compound potently inhibits the splicing of X-box Binding Protein 1 (XBP1) mRNA, a key step in the adaptive UPR.[5][7]

Biological Activity and Signaling Pathway Modulation

The primary role of this compound is the inhibition of the IRE1α/XBP1 signaling pathway, a central branch of the Unfolded Protein Response.[9][10] This pathway is crucial for cell survival under ER stress but can also trigger apoptosis when stress is prolonged or severe.[7][11]

Inhibition of the Adaptive UPR

By preventing the splicing of XBP1 mRNA, this compound blocks the production of the spliced XBP1 (sXBP1) protein, a potent transcription factor.[5][7] This prevents the upregulation of target genes involved in protein folding, ER-associated degradation (ERAD), and quality control, thereby inhibiting the adaptive UPR. This activity has been demonstrated to be beneficial in disease models where chronic IRE1α activation is pathogenic, such as in non-alcoholic steatohepatitis and pulmonary fibrosis.[4][9][12]

Crosstalk with the PERK Pathway

In some cellular contexts, such as multiple myeloma and pancreatic neuroendocrine tumors, inhibition of the IRE1α pathway by this compound can lead to a compensatory hyperactivation of the parallel PERK pathway, another major UPR sensor.[11][13] This reciprocal signaling can result in increased expression of the pro-apoptotic factor CHOP.[13][14] This crosstalk suggests that the cellular outcome of this compound treatment can be context-dependent, either promoting cell survival by reducing ER stress or inducing apoptosis by shifting the UPR balance.[12][13]

Quantitative Data

This compound is characterized by its nanomolar potency against IRE1α, with high selectivity over other kinases.

| Parameter | Value | Target/System | Reference |

| IC₅₀ | 5.9 nM | Allosteric attenuation of IRE1α RNase activity | [1][2][5][8] |

Experimental Protocols

The following are summaries of common experimental methods used to characterize the activity of this compound.

XBP1 Splicing Assay

This assay directly measures the endoribonuclease activity of IRE1α in cells.

-

Cell Treatment: Culture cells (e.g., IM-9, INS-1) and induce ER stress with an agent like thapsigargin or brefeldin A in the presence of DMSO (vehicle) or varying concentrations of this compound for a specified time (e.g., 24 hours).[15][16]

-

RNA Extraction: Isolate total RNA from the treated cells using a standard protocol (e.g., TRIzol).

-

RT-PCR: Synthesize cDNA from the RNA and perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.

-

Restriction Digest: The unspliced XBP1 PCR product contains a PstI restriction site, which is removed upon splicing. Digest the PCR products with PstI enzyme.[15]

-

Gel Electrophoresis: Separate the digested products on an agarose gel. The unspliced form will be cleaved into two smaller bands, while the spliced, active form will remain as a single, larger band. Quantify band intensity to determine the ratio of spliced to total XBP1.[15][16]

Cell Viability and Apoptosis Assays

-

Cell Viability: Cell viability after this compound treatment is often measured using colorimetric assays such as the Cell Counting Kit-8 (CCK-8) or MTT assay, which quantify metabolic activity.[15]

-

Apoptosis: Apoptosis can be assessed by flow cytometry using Annexin V and Propidium Iodide (PI) staining. Annexin V-positive, PI-negative cells are considered to be in the early stages of apoptosis.[15]

In Vivo Studies

This compound has been evaluated in various mouse models. A common dosing regimen involves intraperitoneal (i.p.) injection.

-

Diabetes Models (Akita & NOD mice): this compound was administered daily at 50 mg/kg (i.p.) to pre-diabetic mice.[2][6] Treatment led to a significant reduction in hyperglycemia and preservation of pancreatic β-cells.[5][6]

-

Pulmonary Fibrosis Model (Bleomycin-induced): Mice were treated with this compound at 50 mg/kg/day (i.p.) starting 14 days after bleomycin exposure. The treatment attenuated fibrosis markers, including lung weight and hydroxyproline content.[4]

-

Non-alcoholic Steatohepatitis (NASH): The efficacy of this compound in attenuating NASH has also been demonstrated in mouse models, where it was shown to inhibit the IRE1α/XBP1 pathway in hepatocytes.[9][10]

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | IRE1 | TargetMol [targetmol.com]

- 3. Effect of Kinase Inhibiting RNase Attenuator (KIRA) Compounds on the Formation of Face-to-Face Dimers of Inositol-Requiring Enzyme 1: Insights from Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. immune-system-research.com [immune-system-research.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound attenuates non-alcoholic steatohepatitis through inhibition of the IRE1α/XBP1 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung | PLOS One [journals.plos.org]

- 13. Targeting Adaptive IRE1α Signaling and PLK2 in Multiple Myeloma: Possible Anti-Tumor Mechanisms of this compound and Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting Adaptive IRE1α Signaling and PLK2 in Multiple Myeloma: Possible Anti-Tumor Mechanisms of this compound and Nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Therapeutic Potential of Kira8: A Technical Guide for Drug Development Professionals

An in-depth analysis of the selective IRE1α inhibitor, Kira8, reveals promising therapeutic applications across a spectrum of diseases, including multiple myeloma, pulmonary fibrosis, and non-alcoholic steatohepatitis (NASH). This guide provides a comprehensive overview of its mechanism of action, preclinical efficacy, and detailed experimental protocols to support further research and development.

This compound is a potent and selective small molecule inhibitor of the inositol-requiring enzyme 1α (IRE1α), a key sensor and effector of the unfolded protein response (UPR). By allosterically targeting the kinase domain of IRE1α, this compound effectively attenuates its endoribonuclease (RNase) activity, a critical step in the UPR signaling cascade. This mechanism of action has demonstrated significant therapeutic potential in various preclinical models of diseases characterized by chronic endoplasmic reticulum (ER) stress.

Mechanism of Action: Targeting the Unfolded Protein Response

Under conditions of ER stress, the accumulation of unfolded or misfolded proteins activates IRE1α. This activation leads to the splicing of X-box binding protein 1 (XBP1) mRNA, a key transcription factor that upregulates genes involved in protein folding and degradation to restore ER homeostasis. However, chronic or unresolved ER stress can lead to IRE1α-mediated apoptosis and inflammation, contributing to the pathology of numerous diseases.

This compound intervenes in this pathway by binding to the ATP-binding pocket of the IRE1α kinase domain, which in turn inhibits its RNase activity. This selective inhibition prevents the splicing of XBP1 mRNA and the subsequent downstream signaling events, thereby mitigating the detrimental effects of chronic ER stress.

Methodological & Application

Kira8 Protocol for In Vitro Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kira8 is a potent and highly selective small-molecule inhibitor of the inositol-requiring enzyme 1α (IRE1α), a key sensor and effector of the unfolded protein response (UPR).[1][2] Endoplasmic reticulum (ER) stress, characterized by the accumulation of unfolded or misfolded proteins, activates IRE1α. This activation triggers its dual enzymatic activities: a serine/threonine kinase and an endoribonuclease (RNase). The RNase activity of IRE1α mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor, XBP1s, which upregulates genes involved in protein folding and degradation to restore ER homeostasis. However, under prolonged or severe ER stress, IRE1α can also promote apoptosis.

This compound functions by binding to the kinase domain of IRE1α, which allosterically inhibits its RNase activity.[3] This targeted inhibition of IRE1α's RNase function makes this compound a valuable tool for studying the pathological roles of ER stress in various diseases, including cancer, metabolic disorders, and fibrotic diseases. These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to investigate its effects on cell viability, apoptosis, and disease-specific models.

Mechanism of Action

This compound is a mono-selective IRE1α inhibitor with a reported IC50 of 5.9 nM for the IRE1α kinase.[2] By binding to the ATP-binding pocket of the kinase domain, this compound allosterically attenuates the RNase activity of IRE1α. This inhibition prevents the splicing of XBP1 mRNA and can mitigate ER stress-induced apoptosis.[3]

Signaling Pathway of IRE1α Inhibition by this compound

Caption: IRE1α signaling pathway and its inhibition by this compound.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Cell Viability in Multiple Myeloma Cell Lines

| Cell Line | Assay | Treatment Duration (h) | This compound Concentration (µM) | % Cell Viability (relative to control) |

| IM-9 | CCK-8 | 24 | 1 | ~80% |

| 5 | ~60% | |||

| 10 | ~40% | |||

| KMS-11 | CCK-8 | 24 | 10 | ~50% |

| KMS-12-PE | CCK-8 | 24 | 10 | ~60% |

| KHM-11 | CCK-8 | 24 | 10 | ~55% |

| Data is approximated from graphical representations in the cited literature.[1] |

Table 2: Pro-Apoptotic Effects of this compound on Multiple Myeloma Cell Lines

| Cell Line | Assay | Treatment Duration (h) | This compound Concentration (µM) | % Apoptotic Cells (Annexin V+) |

| IM-9 | Annexin V/PI Staining | 24 | 1 | ~15% |

| 5 | ~25% | |||

| 10 | ~35% | |||

| KMS-11 | Annexin V/PI Staining | 24 | 10 | ~30% |

| KMS-12-PE | Annexin V/PI Staining | 24 | 10 | ~25% |

| KHM-11 | Annexin V/PI Staining | 24 | 10 | ~28% |

| Data is approximated from graphical representations in the cited literature.[1] |

Experimental Protocols

Assessment of Cell Viability using CCK-8 Assay

This protocol is designed to assess the effect of this compound on the viability of adherent or suspension cells.

Experimental Workflow for CCK-8 Assay

Caption: Workflow for assessing cell viability with this compound using a CCK-8 assay.

Materials:

-

Target cell line

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound (stock solution in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

For adherent cells, trypsinize and resuspend cells in complete medium. Count the cells and adjust the density to 1 x 10^5 cells/mL. Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.

-

For suspension cells, count the cells and adjust the density to 2 x 10^5 cells/mL. Seed 100 µL of the cell suspension (20,000 cells/well) into each well of a 96-well plate.

-

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach (for adherent cells) or stabilize.

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from a stock solution. It is recommended to perform a dose-response experiment with concentrations ranging from 0.1 µM to 10 µM.[1]

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the appropriate concentration of this compound or vehicle control. For suspension cells, add the concentrated this compound solution directly to the wells.

-

-

Incubation: Incubate the cells with this compound for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:

-

% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

-

Detection of Apoptosis by Annexin V-FITC/PI Staining

This protocol allows for the quantification of apoptotic cells following treatment with this compound.

Experimental Workflow for Annexin V/PI Staining

Caption: Workflow for detecting apoptosis with this compound using Annexin V/PI staining.

Materials:

-

Target cell line

-

Complete cell culture medium

-

6-well cell culture plates

-

This compound (stock solution in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to attach overnight (for adherent cells).

-

Treat cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 24 hours).[1]

-

-

Cell Harvesting:

-

For suspension cells, gently collect the cells by centrifugation.

-

For adherent cells, collect the culture medium (which contains floating apoptotic cells) and then detach the adherent cells using a gentle cell dissociation reagent (e.g., TrypLE). Combine the detached cells with the collected medium.

-

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

XBP1 mRNA Splicing Assay by RT-PCR

This protocol is used to determine the effect of this compound on IRE1α-mediated XBP1 mRNA splicing.

Materials:

-

Target cell line

-

ER stress inducer (e.g., Thapsigargin or Tunicamycin)

-

This compound (stock solution in DMSO)

-

RNA extraction kit

-

Reverse transcription kit

-

PCR primers for XBP1 (human or mouse)

-

Taq polymerase

-

Agarose gel electrophoresis system

Primer Sequences (Human XBP1):

-

Forward: 5'-CCTTGTAGTTGAGAACCAGG-3'

-

Reverse: 5'-GGGGCTTGGTATATATGTGG-3'

Procedure:

-

Cell Treatment:

-

Seed cells and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Induce ER stress by adding an appropriate concentration of Thapsigargin (e.g., 1 µM) or Tunicamycin (e.g., 5 µg/mL) for 4-6 hours.

-

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

PCR Amplification:

-

Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. The unspliced form will yield a larger PCR product than the spliced form.

-

A typical PCR program would be: 94°C for 3 min, followed by 30-35 cycles of 94°C for 30 s, 55-60°C for 30 s, and 72°C for 30 s, with a final extension at 72°C for 5 min.

-

-

Gel Electrophoresis: Separate the PCR products on a 2.5-3% agarose gel.

-

Visualization and Analysis: Visualize the bands under UV light after ethidium bromide staining. The unspliced XBP1 (uXBP1) and spliced XBP1 (sXBP1) will appear as distinct bands. The intensity of the bands can be quantified using densitometry to determine the ratio of sXBP1 to total XBP1.

Application in Disease Models

In Vitro Model of Pulmonary Fibrosis

This compound can be used to investigate the role of the IRE1α pathway in pulmonary fibrosis. A common in vitro model involves inducing a fibrotic phenotype in lung fibroblasts using Transforming Growth Factor-beta 1 (TGF-β1).

Protocol Outline:

-

Cell Culture: Culture human lung fibroblasts (e.g., IMR-90 or primary lung fibroblasts) in appropriate media.

-

This compound Pre-treatment: Pre-treat the fibroblasts with various concentrations of this compound for 1-2 hours.

-

Fibrosis Induction: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 24-48 hours to induce myofibroblast differentiation.

-

Endpoint Analysis:

-